molecular formula C12H12BrFN2O B1375376 5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 1365889-96-8

5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B1375376
CAS No.: 1365889-96-8
M. Wt: 299.14 g/mol
InChI Key: GCWXLPSTFDLJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 1365889-96-8) is a high-purity chemical intermediate designed for advanced research and development. This compound features a multifaceted molecular structure consisting of a bromo- and fluoro-substituted indazole core protected by a tetrahydro-2H-pyran-2-yl (THP) group. The indazole scaffold is recognized as a privileged structure in medicinal chemistry and is a key pharmacophore in numerous FDA-approved drugs and clinical trial candidates targeting a range of diseases . The strategic incorporation of a bromine atom provides a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura couplings, which are extensively used to create diverse biaryl structures for screening and optimization . The fluorine atom, a small and highly electronegative substituent, is widely used in drug development to fine-tune a molecule's properties, including its metabolic stability, lipophilicity, and bioavailability . The THP protecting group enhances the molecule's stability and solubility during synthetic sequences, which is crucial for efficient multi-step synthesis. Key Research Applications: Pharmaceutical Intermediate: This compound serves as a critical precursor in the synthesis of complex bioactive molecules. Its utility is highlighted by its role as an intermediate in the development of novel therapeutic agents, such as indazole-derived salts investigated for their potential as next-generation treatments in oncology . Agrochemical Research: Indazole derivatives are emerging as promising scaffolds for the discovery of new herbicides. Research indicates that 6-indazolyl-2-picolinic acids can exhibit excellent inhibitory activity against weed root growth, suggesting potential applications for this bromo-fluoro indazole intermediate in developing novel auxin-type herbicides . Kinase Inhibitor Development: The indazole core is a common feature in many kinase inhibitors. This building block can be utilized in the design and synthesis of potential inhibitors for various kinase targets, such as c-Met, which is associated with tumor growth and progression . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-bromo-3-fluoro-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN2O/c13-8-4-5-10-9(7-8)12(14)15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWXLPSTFDLJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C(=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-3-fluoroaniline and tetrahydro-2H-pyran-2-yl chloride.

    Formation of Indazole Core: The indazole core is formed through a cyclization reaction, often involving the use of a base such as potassium carbonate in a polar solvent like dimethylformamide.

    Introduction of Tetrahydro-2H-pyran-2-yl Group: The tetrahydro-2H-pyran-2-yl group is introduced via a nucleophilic substitution reaction, where the chloride group is replaced by the tetrahydro-2H-pyran-2-yl moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine atom at the 3-position activates the aromatic ring for nucleophilic displacement. Documented transformations include:

Reaction Type Nucleophile Conditions Product Source
AminationPrimary aminesPd catalysis, 80–100°C3-Fluoro-5-amino derivatives
MethoxylationMethoxideCuI, DMF, 120°C3-Fluoro-5-methoxy intermediates

These reactions are critical for introducing functional groups into the indazole scaffold for pharmaceutical applications .

Cross-Coupling Reactions

The bromine atom at the 5-position enables palladium-catalyzed cross-coupling:

Coupling Type Reagents Conditions Application Source
Suzuki-MiyauraAryl boronic acidsPd(PPh₃)₄, K₂CO₃, 80°CBiaryl derivatives for drug discovery
Buchwald-HartwigAminesPd₂(dba)₃, Xantphos, 100°CAminated analogs for kinase inhibitors

Example : In a patent application, Suzuki coupling with pyridinyl boronic acids produced intermediates for aromatase inhibitors .

Deprotection Reactions

The THP group is readily removed under acidic conditions:

Reagent Conditions Yield Downstream Use Source
HCl (1M) in MeOH25°C, 2 h95%Regeneration of 5-bromo-3-fluoro-1H-indazole
Trifluoroacetic acidDCM, 0°C, 30 min90%API synthesis

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity
Research has indicated that indazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can inhibit specific kinases involved in cancer cell proliferation. The presence of bromine and fluorine atoms enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents .

b. Antimicrobial Properties
Indazole derivatives are also explored for their antimicrobial activities. The unique functional groups in this compound may contribute to its effectiveness against various bacterial strains. Preliminary studies suggest that this compound could serve as a lead structure for designing new antibiotics .

c. Neurological Applications
There is growing interest in the neurological applications of indazole derivatives, particularly in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems could lead to advancements in therapies for conditions like Alzheimer's disease and Parkinson's disease .

Agrochemicals

a. Pesticide Development
The structural characteristics of this compound make it a candidate for developing novel pesticides. Its bioactive properties can be harnessed to create effective herbicides or insecticides that target specific pests while minimizing environmental impact .

b. Plant Growth Regulators
Research suggests that indazole derivatives can influence plant growth and development. As such, this compound may be investigated for use as a plant growth regulator, promoting healthier crop yields and sustainable agricultural practices .

Materials Science

a. Organic Electronics
The unique electronic properties of indazoles have implications in the field of organic electronics. This compound could be utilized in the development of organic semiconductors, which are essential for fabricating flexible electronic devices such as OLEDs (Organic Light Emitting Diodes) and solar cells .

b. Polymer Chemistry
This compound can also serve as a monomer or additive in polymer synthesis, potentially leading to materials with enhanced thermal stability and mechanical properties. Research into its polymerization behavior could yield innovative materials for various industrial applications .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Indazole derivatives show kinase inhibition effects leading to reduced cancer cell proliferation.
Antimicrobial Properties Effective against several bacterial strains; potential for antibiotic development.
Neurological Applications Modulation of neurotransmitter systems; potential treatments for neurodegenerative diseases.
Pesticide Development Promising candidate for environmentally friendly pesticides with targeted action on pests.
Plant Growth Regulators Enhances plant growth; potential use in sustainable agriculture practices.
Organic Electronics Potential application in organic semiconductors for advanced electronic devices.
Polymer Chemistry Use as a monomer could improve material properties for industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Indazole Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Synthesis References
5-Bromo-3-fluoro-1-THP-1H-indazole Br (5), F (3), THP (1) C₁₂H₁₂BrFN₂O 299.14 Yellow solid; synthesized via TsOH-catalyzed THP protection in DCM .
3-Bromo-1-THP-1H-indazole (11-Br) Br (3), THP (1) C₁₁H₁₂BrN₂O 283.13 White solid; mp 66°C; synthesized via Pd-catalyzed fluorination .
5-Bromo-3-iodo-1-THP-1H-indazole Br (5), I (3), THP (1) C₁₂H₁₂BrIN₂O 407.04 Higher molar mass due to iodine; stored at 2–8°C; used in cross-coupling reactions .
6-Bromo-5-fluoro-1-THP-1H-indazole Br (6), F (5), THP (1) C₁₂H₁₂BrFN₂O 299.14 Isomeric analogue; CAS 1286734-76-6; synthesized under similar conditions but with substituent positional differences affecting reactivity .
5-Bromo-4-methoxy-1-THP-1H-indazole Br (5), OMe (4), THP (1) C₁₃H₁₅BrN₂O₂ 329.18 Methoxy group enhances electron density; CAS 1459253-62-3; used in nucleophilic substitution reactions .
5-Bromo-1-(phenylmethyl)-1H-indazole Br (5), benzyl (1) C₁₄H₁₁BrN₂ 287.16 Lacks THP protection; benzyl group alters lipophilicity; applied in kinase inhibitor synthesis .

Biological Activity

5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C12H12BrFN2O
  • Molecular Weight : 299.14 g/mol
  • CAS Number : 1365889-96-8

The compound features a unique structure that includes both bromine and fluorine atoms along with a tetrahydro-2H-pyran-2-yl group. This combination of functional groups contributes to its distinct chemical and biological properties .

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The precise mechanisms can vary depending on the specific biological context, but it is known to influence several signaling pathways associated with cell proliferation and apoptosis.

Potential Targets

  • Kinase Inhibition : The compound may exert inhibitory effects on certain kinases, which are critical for cancer cell signaling.
  • Receptor Modulation : It could modulate receptor activity, impacting pathways involved in inflammation and cancer progression.

Anticancer Activity

Recent studies have indicated that derivatives of indazole compounds, including this compound, exhibit significant anticancer properties. For instance, compounds in this class have shown promising results in inhibiting tumor growth in various cancer cell lines.

Cell LineIC50 (μM)Reference
A4315.89
H19754.62
MiaPaCa21.32

These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential effectiveness against resistant cancer cell lines.

Antimicrobial Activity

In addition to its anticancer effects, preliminary investigations suggest that this compound may possess antimicrobial properties. This aspect warrants further exploration as it could lead to the development of new antimicrobial agents.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of indazole derivatives:

  • Synthesis and Evaluation : A study synthesized various indazole derivatives and evaluated their anticancer activity against multiple cell lines. The findings suggested that structural modifications significantly influenced potency .
  • Structure–Activity Relationship (SAR) : Research into SAR has shown that specific substitutions on the indazole core enhance biological activity, providing insights into how modifications can optimize therapeutic effects .
  • In Vivo Studies : Animal models have been used to assess the efficacy of these compounds in vivo, demonstrating reduced tumor growth rates compared to controls .

Q & A

Q. What are the common synthetic routes for 5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole?

The compound is typically synthesized via sequential halogenation and protection steps. A validated approach involves bromination at the 3-position of a pre-functionalized indazole core, followed by N-protection with tetrahydropyran (THP). For example, starting from 6-bromo-1H-indazole, bromination at the 3-position and THP protection achieved 90% yield for a structurally similar dibromo-THP-indazole derivative under solvent-free mechanochemical conditions . Alternative routes may involve Migita coupling or Heck reactions for further functionalization, though regioselectivity must be carefully controlled .

Q. How is the compound characterized, and what analytical methods are critical?

Key characterization methods include:

  • NMR spectroscopy : To confirm substitution patterns (e.g., bromine/fluorine positions) and THP protection.
  • High-resolution mass spectrometry (HRMS) : For exact mass verification (e.g., molecular ion peaks matching C₁₂H₁₁BrFN₂O) .
  • X-ray crystallography : Used for resolving ambiguities in regiochemistry or stereochemistry, as demonstrated in analogous osmium-indazole complexes .
  • HPLC : To assess purity (>95% typical for research-grade material) .

Q. What are the primary research applications of this compound?

The compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors (e.g., axitinib analogs) . Its THP group enhances solubility and stability during multi-step reactions, while bromine/fluorine substituents enable further cross-coupling (e.g., Suzuki, Sonogashira) for structure-activity relationship (SAR) studies .

Advanced Questions

Q. How can regioselectivity challenges during functionalization be addressed?

Regioselective modifications require strategic protection/deprotection and catalyst selection. For instance:

  • THP protection : Shields the indazole N1 position, directing electrophilic substitution to the 3- and 5-positions .
  • Palladium catalysis : Ligands like XPhos enhance selectivity in cross-couplings. Ball-milling conditions (e.g., 30 Hz, 10 min) improve reaction efficiency and reduce side products .
  • Halogen exchange : Fluorine at the 3-position can be introduced via halogen dance or directed ortho-metalation .

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

Contradictions often arise from dynamic processes (e.g., THP ring puckering) or crystallographic disorder. To mitigate:

  • Variable-temperature NMR : Identifies conformational flexibility (e.g., THP chair-flip) that may obscure signals at standard temperatures .
  • Density Functional Theory (DFT) : Computationally validates proposed structures against experimental NMR shifts or X-ray bond angles .
  • Multi-technique validation : Cross-reference HRMS, IR, and crystallography to confirm assignments .

Q. What strategies optimize yield in large-scale synthesis?

  • Mechanochemistry : Solvent-free ball-milling reduces reaction time (e.g., from hours to minutes) and improves atom economy (e.g., 44% total yield for axitinib synthesis) .
  • Flow chemistry : Continuous processing minimizes intermediate degradation for air/moisture-sensitive steps.
  • Pd scavengers : Silica-bound thiols reduce residual metal content to <2 ppm, critical for pharmacological applications .

Q. How is the compound utilized in pharmacological target validation?

  • Kinase inhibition assays : The indazole core mimics ATP-binding motifs. Bromine/fluorine substitutions modulate potency and selectivity against VEGFR or c-Met kinases .
  • Metabolic stability studies : THP protection slows hepatic degradation, as shown in microsomal assays with CYP450 isoforms .
  • In vivo imaging : Radiolabeling (e.g., ¹⁸F for PET) tracks biodistribution in preclinical models .

Methodological Considerations

Q. Table 1: Key Reaction Parameters for Mechanochemical Synthesis

ParameterOptimal ConditionsImpact on Yield/Purity
Milling frequency25–30 HzHigher frequency → faster kinetics
Reaction time10–15 minProlonged time → side reactions
Catalyst loading2–5 mol% Pd(OAc)₂Excess Pd → residual metal
TemperatureRoom temperatureHeating induces decomposition

Q. Table 2: Common Contaminants and Mitigation Strategies

ContaminantSourceRemoval Method
Residual PdCross-coupling reactionsSilica-thiol scavengers
THP byproductsIncomplete deprotectionAcidic wash (p-TsOH/MeOH)
Halogenated impuritiesHalogen exchange stepsRecrystallization (EtOAc/hexane)

Critical Analysis of Data Contradictions

  • Case Study : Conflicting melting points reported for analogs (e.g., 115–117°C vs. 120–122°C) may stem from polymorphic forms or solvent residues. Differential Scanning Calorimetry (DSC) and PXRD can clarify .
  • Regiochemistry disputes : For ambiguous coupling products, NOESY NMR or single-crystal X-ray resolves substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.